molecular formula C8H11F2N B1435929 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine CAS No. 1852654-99-9

4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine

Cat. No. B1435929
M. Wt: 159.18 g/mol
InChI Key: JZKUJBKFVLNMRV-UHFFFAOYSA-N
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Description

“4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine” is a chemical compound with the empirical formula C8H11F2N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Two of the carbon atoms in the ring are substituted with fluorine atoms, and one of the carbon atoms is attached to a prop-2-yn-1-yl group .


Physical And Chemical Properties Analysis

“4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine” is a liquid at room temperature . Its molecular weight is 159.18 .

Scientific Research Applications

Crystal Structure Analysis

  • Conformational Studies: The crystal structures of compounds related to 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine demonstrate chair conformations of their piperidine rings. For example, 4,4′-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl, a structurally related compound, shows coplanar biphenyl rings due to inversion centers in its crystallographic structure (Wan et al., 2015).

Synthesis and Characterization

  • New Derivatives Synthesis: A new series of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes were synthesized and characterized by various spectroscopic techniques and theoretical calculations. These compounds showed antimicrobial activity against selected bacterial and fungal strains (Sundararajan et al., 2015).
  • Functional Group Modifications: The efficient synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination, with selective N- and O-deprotection, illustrates the versatility of 4,4-difluoropiperidine derivatives in functional group modifications for potential applications in agrochemical or pharmaceutical chemistry (Surmont et al., 2009).

Theoretical and Computational Studies

  • Molecular Dynamics and Quantum Chemical Studies: The adsorption and corrosion inhibition properties of piperidine derivatives on iron were investigated using quantum chemical calculations and molecular dynamics simulations. This highlights the potential use of these compounds in corrosion prevention applications (Kaya et al., 2016).
  • NMR Analysis and Conformational Studies: A series of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives were synthesized and analyzed using NMR spectroscopy and molecular modeling, contributing to the understanding of their molecular conformations (Zheng Jin-hong, 2011).

Synthesis of Pharmaceutical Intermediates

  • Intermediate for Neuroleptic Agents: 4,4-Difluoropiperidine derivatives serve as intermediates in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, showcasing their importance in pharmaceutical synthesis (Botteghi et al., 2001).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H226, H302, H315, H318, and H335 . Precautionary measures include avoiding exposure and contact, using personal protective equipment, and following proper handling and storage procedures .

properties

IUPAC Name

4,4-difluoro-1-prop-2-ynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N/c1-2-5-11-6-3-8(9,10)4-7-11/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKUJBKFVLNMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine

CAS RN

1852654-99-9
Record name 4,4-difluoro-1-(prop-2-yn-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Vasu, H Li, CD Hardy, TL Poulos… - Bioorganic & Medicinal …, 2022 - Elsevier
A series of potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors (hnNOS) based on the 2-aminopyridine scaffold with a shortened amino sidechain is …
Number of citations: 5 www.sciencedirect.com

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